molecular formula C18H14F3N3O2S B5758508 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5758508
M. Wt: 393.4 g/mol
InChI Key: ADFNYERFJITWRW-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

Similar compounds with the 1,3,4-oxadiazole core have been reported to exhibit inhibitory activity against enzymes such as alkaline phosphatase .

Mode of Action

For instance, some oxadiazole derivatives have been found to inhibit enzymes by binding non-competitively . This suggests that the compound might interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given that similar oxadiazole derivatives have been reported to inhibit alkaline phosphatase , it is plausible that this compound could affect pathways regulated by this enzyme.

Future Directions

The future directions in the research of oxadiazole derivatives could involve the design and synthesis of new derivatives with improved properties and activities. These compounds have potential for a wide range of applications, including as pharmaceutical compounds .

Biochemical Analysis

Biochemical Properties

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has been studied for its role as an enzyme inhibitor, particularly against alkaline phosphatase . The compound interacts with the enzyme through a non-competitive mode of binding, as demonstrated by enzyme inhibitory kinetics studies . Molecular docking studies have shown that this compound exhibits excellent binding affinity with the target enzyme, indicating its potential as a potent inhibitor . Additionally, the compound has been found to bind with DNA, suggesting its role in modulating genetic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been explored. The compound influences cell function by inhibiting alkaline phosphatase activity, which plays a crucial role in dephosphorylation reactions within cells . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. Furthermore, the compound’s interaction with DNA may lead to changes in gene expression, impacting cellular functions and processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s non-competitive inhibition of alkaline phosphatase involves binding to a site distinct from the enzyme’s active site, altering its conformation and reducing its activity . Additionally, the compound’s ability to bind with DNA suggests a mechanism where it may interfere with DNA replication or transcription processes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against alkaline phosphatase over extended periods . Degradation products may form under certain conditions, potentially altering its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant enzyme inhibition without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of alkaline phosphatase affects metabolic flux by altering the dephosphorylation of substrates involved in metabolic processes . Additionally, the compound’s interaction with DNA may influence the expression of genes encoding metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is likely transported across cell membranes via specific transporters, facilitating its intracellular accumulation . Once inside the cell, the compound may bind to proteins that influence its localization and distribution within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, could facilitate its interaction with DNA, while its presence in the cytoplasm may enhance its inhibitory effects on enzymes like alkaline phosphatase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of phenyl acetic acid with hydrazine hydrate to form an acylhydrazide. This intermediate is then reacted with carbon disulfide in a basic alcohol solution to yield the corresponding oxadiazole-thiol. The oxadiazole-thiol is further reacted with benzyl chloride to introduce the benzyl group, followed by the reaction with 3-(trifluoromethyl)phenyl isocyanate to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2S/c19-18(20,21)13-7-4-8-14(10-13)22-15(25)11-27-17-24-23-16(26-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNYERFJITWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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